8-Hydroxy-1-methylchinoliniumsulfat

Übersicht

Beschreibung

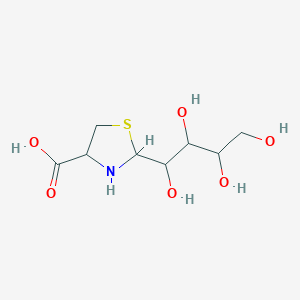

D-Ribonolacton ist ein Kohlenhydratderivat, das zur Familie der Aldonolactone gehört. Es dient als vielseitiger chiraler Pool für die Totalsynthese verschiedener Naturstoffe und biologisch relevanter Gerüste . Diese Verbindung ist ein cyclischer Ester, der aus D-Ribose gebildet wird und für seine Stabilität und Reaktivität bekannt ist, was ihn zu einem wertvollen Zwischenprodukt in der organischen Synthese macht .

2. Herstellungsmethoden

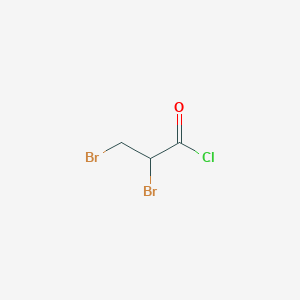

Synthetische Wege und Reaktionsbedingungen: D-Ribonolacton kann durch die selektive anomere Oxidation ungeschützter Aldosen mit Brom synthetisiert werden. Der Prozess beinhaltet das Lösen von D-Ribose in Wasser mit Natriumbicarbonat, gefolgt von der Zugabe von Brom bei niedrigen Temperaturen, um die Reaktion zu kontrollieren . Die resultierende Lösung wird mit Natriumbisulfit behandelt, um die Farbe zu entladen, und das Produkt wird aus Ethanol kristallisiert .

Industrielle Produktionsmethoden: Die industrielle Produktion von D-Ribonolacton beinhaltet die Epimerisierung von Arabinonsäuresalzen unter rauen Bedingungen, gefolgt von fraktionierter Kristallisation und Cyclisierung der resultierenden Ribonsäuresalze . Diese Methode gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts.

Wissenschaftliche Forschungsanwendungen

D-Ribonolacton wird aufgrund seiner Vielseitigkeit in der wissenschaftlichen Forschung häufig eingesetzt:

Chemie: Als chiraler Pool für die Synthese von Naturstoffen und komplexen Molekülen.

Biologie: In der Untersuchung des Kohlenhydratstoffwechsels und der Enzyminhibition.

Medizin: Als Vorläufer für antivirale und Antikrebsmittel.

Industrie: In der Produktion von bioaktiven Verbindungen und synthetischen Zwischenprodukten.

5. Wirkmechanismus

D-Ribonolacton übt seine Wirkungen hauptsächlich durch seine Rolle als chirales Zwischenprodukt in der synthetischen Chemie aus. Es dient als Vorläufer für verschiedene biologisch aktive Verbindungen, indem es bestimmte chemische Transformationen durchläuft. Beispielsweise hemmt es die β-Galactosidase von Escherichia coli, indem es an die aktive Stelle des Enzyms bindet .

Ähnliche Verbindungen:

D-Gluconolacton: Ein weiteres Aldonolacton mit ähnlicher Reaktivität, jedoch mit unterschiedlichen Anwendungen.

L-Ribonolacton: Das L-Isomer von D-Ribonolacton, das in verschiedenen synthetischen Pfaden eingesetzt wird.

D-Ribono-1,4-lacton: Eine eng verwandte Verbindung mit ähnlichen chemischen Eigenschaften.

Einzigartigkeit: D-Ribonolacton ist aufgrund seiner Stabilität, Reaktivität und Vielseitigkeit als chiraler Pool einzigartig. Es ist besonders wertvoll in der Synthese von C-Nucleosiden, die im Vergleich zu N-Nucleosiden weniger anfällig für enzymatische und säurekatalysierte Hydrolyse sind .

Wirkmechanismus

Target of Action

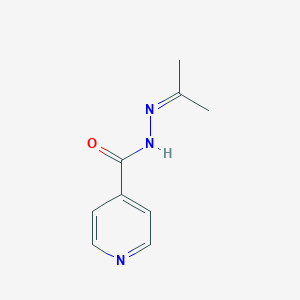

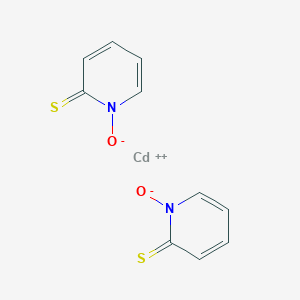

Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is a part of this compound, exhibit a wide range of biological activities . They have been used to develop potent lead compounds with good efficacy and low toxicity .

Mode of Action

It’s known that 8-hydroxyquinoline derivatives, which this compound is a part of, can bind to a diverse range of targets with high affinities . This suggests that the compound may interact with its targets to induce changes that lead to its biological effects.

Biochemical Pathways

8-hydroxyquinoline derivatives have been associated with a variety of pharmacological properties, including anticancer, antiviral, and antibacterial activities . This suggests that the compound may affect multiple biochemical pathways leading to these effects.

Result of Action

8-hydroxyquinoline derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that the compound may have similar effects at the molecular and cellular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Ribonolactone can be synthesized through the selective anomeric oxidation of unprotected aldoses with bromine. The process involves dissolving D-ribose in water with sodium bicarbonate, followed by the addition of bromine at low temperatures to control the reaction . The resulting solution is treated with sodium bisulfite to discharge the color, and the product is crystallized from ethanol .

Industrial Production Methods: Industrial production of D-ribonolactone involves the epimerization of arabinonic acid salts under harsh conditions, followed by fractional crystallization and cyclization of the resulting ribonic acid salts . This method ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: D-Ribonolacton durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung in Ribonsäurederivate.

Reduktion: Bildung von Ribitol.

Substitution: Bildung von C-Nucleosiden und anderen Derivaten.

Häufige Reagenzien und Bedingungen:

Oxidation: Brom, Chrom(VI)-Reagenzien, DMSO-basierte Oxidations-systeme.

Reduktion: Lithiumaluminiumhydrid.

Substitution: Benzyliden-Schutzgruppen, Essigsäureanhydrid.

Hauptprodukte:

Oxidation: Ribonsäure.

Reduktion: Ribitol.

Substitution: C-Nucleosid, 2,3-di-O-Acetyl-D-Ribonolacton.

Vergleich Mit ähnlichen Verbindungen

D-Gluconolactone: Another aldonolactone with similar reactivity but different applications.

L-Ribonolactone: The L-isomer of D-ribonolactone, used in different synthetic pathways.

D-Ribono-1,4-lactone: A closely related compound with similar chemical properties.

Uniqueness: D-Ribonolactone is unique due to its stability, reactivity, and versatility as a chiral pool. It is particularly valuable in the synthesis of C-nucleosides, which are less prone to enzymatic and acid-catalyzed hydrolysis compared to N-nucleosides .

Eigenschaften

IUPAC Name |

1-methylquinolin-1-ium-8-ol;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.CH4O4S/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-5-6(2,3)4/h2-7H,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEJLLKYVOCJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C(=CC=C2)O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172630 | |

| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19104-24-6 | |

| Record name | Quinolinium, 8-hydroxy-1-methyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19104-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019104246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-1-methylquinolinium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-1-METHYLQUINOLINIUM METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D7I3E60ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)